molecular formula C11H12O3S B1588392 2-Butynyl p-toluenesulfonate CAS No. 56563-37-2

2-Butynyl p-toluenesulfonate

Cat. No.: B1588392
CAS No.: 56563-37-2
M. Wt: 224.28 g/mol
InChI Key: HGZKJNHJABSJTC-UHFFFAOYSA-N
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Description

2-Butynyl p-toluenesulfonate, also known as 2-Butynyl 4-methylbenzenesulfonate, is an organic compound with the molecular formula C11H12O3S. It is a derivative of p-toluenesulfonic acid and is characterized by the presence of a butynyl group attached to the sulfonate ester. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butynyl p-toluenesulfonate can be synthesized through the reaction of 2-butyn-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired ester product after purification .

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Butynyl p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butynyl p-toluenesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to introduce functional groups.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Acts as a reagent in biochemical assays and studies involving enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-Butynyl p-toluenesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The sulfonate group serves as a leaving group, allowing nucleophiles to attack the carbon atom bonded to the butynyl group. This results in the formation of new carbon-nucleophile bonds and the release of the sulfonate group .

Comparison with Similar Compounds

Uniqueness: 2-Butynyl p-toluenesulfonate is unique due to the presence of the butynyl group, which imparts distinct reactivity compared to its analogs. The triple bond in the butynyl group allows for additional reactions such as cycloadditions and metal-catalyzed transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

but-2-ynyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h5-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZKJNHJABSJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427047
Record name But-2-yn-1-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56563-37-2
Record name But-2-yn-1-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butynyl p-toluenesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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